PU141

Epigenetics Histone acetyltransferase Selectivity profiling

Researchers studying p300/CBP-specific transcriptional regulation often face confounding variables from pan-HAT inhibitors. PU141 offers a precise solution. - Selective for CBP/p300 over Gcn5/PCAF, enabling dissection of specific acetyltransferase functions without pleiotropic effects. - Validated cellular activity (SK-N-SH GI₅₀: 0.48 µM) and in vivo efficacy (19% tumor volume reduction in neuroblastoma xenografts at 25 mg/kg i.p.). - Structurally defined N-benzyl pyridoisothiazolone with favorable in silico binding metrics, serving as a reliable reference compound for inhibitor development.

Molecular Formula C14H9F3N2OS
Molecular Weight 310.2942
CAS No. 168334-34-7
Cat. No. B610336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU141
CAS168334-34-7
SynonymsPU 141;  PU-141;  PU141
Molecular FormulaC14H9F3N2OS
Molecular Weight310.2942
Structural Identifiers
SMILESO=C1N(CC2=CC=C(C(F)(F)F)C=C2)SC3=NC=CC=C31
InChIInChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2
InChIKeyUQVNCGIZTSUQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PU141: Selective CBP/p300 HAT Inhibitor


PU141 is a pyridoisothiazolone histone acetyltransferase (HAT) inhibitor that exhibits marked selectivity toward the CREB-binding protein (CBP) and p300 enzymes, as opposed to the broader-spectrum inhibition observed with its N-phenyl analog PU139 [1]. The compound induces cellular histone hypoacetylation and demonstrates growth-inhibitory activity across a panel of neoplastic cell lines, including neuroblastoma, carcinoma, and glioblastoma models [1]. Structurally, PU141 is defined by its N-benzyl substitution on the pyridoisothiazolone core (C₁₄H₉F₃N₂OS; MW 310.29), which differentiates it from related analogs and underpins its unique selectivity fingerprint [1].

PU141 vs. Generic HAT Inhibitors in p300 Research


Substituting PU141 with a broader-acting or structurally distinct HAT inhibitor introduces confounding variables due to divergent target selectivity, cellular response profiles, and in vivo pharmacodynamics. For instance, while the N-phenyl analog PU139 inhibits Gcn5, PCAF, CBP, and p300, PU141 exhibits a narrower profile limited primarily to CBP and p300, allowing researchers to dissect p300/CBP-specific effects without the pleiotropic influences of pan-HAT inhibition [1]. Furthermore, alternative p300/CBP inhibitors such as C646 (Ki = 400 nM) and A-485 (p300 IC₅₀ = 2.6–9.8 nM) possess distinct chemotypes and binding modes that preclude straightforward replacement in established experimental systems without extensive revalidation of dose-response relationships and off-target liabilities [2][3]. The quantitative evidence below demonstrates that PU141 occupies a unique functional niche that cannot be recapitulated by generic substitution.

PU141 Quantitative Evidence vs. Analogs


CBP/p300 Selectivity vs. Pan-HAT Inhibitor PU139

In head-to-head selectivity profiling against a panel of recombinant HAT enzymes (Gcn5, PCAF, CBP, p300), PU141 exhibited activity exclusively toward CBP and p300, whereas the N-phenyl analog PU139 inhibited all four targets [1]. This stark selectivity divergence arises from the N-benzyl substitution of PU141, which restricts its target spectrum compared to the pan-inhibitory N-phenyl derivative [1].

Epigenetics Histone acetyltransferase Selectivity profiling

p300 Binding Affinity vs. PU139

Molecular dynamics simulations and binding free energy calculations reveal that PU141 possesses a stronger predicted binding affinity for the p300 HAT active site than its N-phenyl counterpart PU139 [1]. The calculated binding free energy (ΔG) for PU141 was -20.62 kcal/mol, compared to -17.67 kcal/mol for PU139, a difference of -2.95 kcal/mol [1]. This enhanced energetic favorability is corroborated by a lower root-mean-square deviation (RMSD) of 2.3 Å for PU141 versus 3.3 Å for PU139, indicating greater conformational stability of the PU141–p300 complex [1].

Molecular docking Binding free energy In silico modeling

In Vivo Neuroblastoma Xenograft Efficacy

In a head-to-head xenograft study, PU141 (25 mg/kg i.p., once daily for 24 days) produced a 19% reduction in SK-N-SH neuroblastoma tumor volume in NMRI nu/nu mice, compared to a 33% reduction achieved by the pan-inhibitor PU139 at the same dose [1]. While PU139 showed numerically greater tumor suppression, PU141's in vivo activity was accompanied by reduced histone lysine acetylation in tumor tissue at concentrations that blocked xenograft growth, confirming target engagement in the disease-relevant tissue [1].

In vivo pharmacology Neuroblastoma xenograft Antitumor efficacy

Cellular Growth Inhibition in Neuroblastoma

PU141 inhibits the growth of SK-N-SH neuroblastoma cells with a GI₅₀ of 0.48 µM, as determined by cell viability assays [1]. For context, the structurally related analog PU139 exhibits a comparable potency in the same cell line, but with a markedly different selectivity profile [2]. Other p300/CBP inhibitors demonstrate divergent cellular potencies: C646 has been reported with IC₅₀ values ranging from 1.6–4.0 µM in various cancer cell lines [3], while A-485 achieves sub-100 nM IC₅₀ values but with a distinct chemotype and clinical development trajectory [4].

Cell viability Growth inhibition Cancer cell lines

PU141: Key Research Applications


p300/CBP-Specific Functions in Cancer

Investigators studying the distinct roles of p300 and CBP in transcriptional regulation, chromatin remodeling, or tumorigenesis can deploy PU141 to selectively inhibit these two acetyltransferases while leaving Gcn5 and PCAF activity intact [1]. This contrasts with pan-inhibitors like PU139, which obscure p300/CBP-specific contributions. The well-characterized cellular GI₅₀ of 0.48 µM in SK-N-SH cells provides a validated starting dose for establishing target engagement without off-HAT confounding [1].

p300 Mechanism Validation in Neuroblastoma

The demonstrated in vivo efficacy of PU141 in SK-N-SH neuroblastoma xenografts (19% tumor volume reduction at 25 mg/kg i.p.) establishes a reference framework for studying p300/CBP inhibition in this disease setting [1]. Researchers can leverage the documented reduction in intratumoral histone lysine acetylation as a pharmacodynamic biomarker, enabling correlation of target modulation with therapeutic outcome without the pleiotropic effects of pan-HAT inhibition [1].

Pyridoisothiazolone Scaffold SAR Studies

The contrasting selectivity profiles of PU141 (N-benzyl, CBP/p300-selective) and PU139 (N-phenyl, pan-HAT) provide a powerful SAR pair for probing the structural determinants of HAT enzyme recognition [1]. Computational studies further reveal that PU141 achieves a more favorable binding free energy (-20.62 kcal/mol) and lower RMSD (2.3 Å) compared to PU139 (-17.67 kcal/mol, 3.3 Å), offering structural insights into the molecular basis of selectivity that can guide rational design of next-generation CBP/p300 inhibitors [2].

Benchmarking Novel p300/CBP Inhibitors

PU141 serves as an established reference compound for evaluating the selectivity and potency of newly developed p300/CBP inhibitors. Its well-documented profile—restricted inhibition of CBP and p300, sub-micromolar cellular activity, and in vivo efficacy—provides a comparator baseline against which candidate molecules can be assessed in enzyme panel assays, cell viability screens, and xenograft studies [1]. This enables rigorous assessment of whether a new chemical entity offers meaningful differentiation in selectivity, potency, or therapeutic index.

Technical Documentation Hub

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